4,4-Diethyloxazolidine-2,5-dione
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Overview
Description
4,4-Diethyloxazolidine-2,5-dione is an organic compound with the molecular formula C7H11NO3. It belongs to the class of oxazolidine-2,5-diones, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen atoms, making it a versatile scaffold for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyloxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters under mild conditions. A common method includes a tandem phosphorus-mediated carboxylative condensation followed by base-catalyzed cyclization using atmospheric carbon dioxide . This method provides a convenient one-pot synthesis of oxazolidine-2,5-diones with high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
Scientific Research Applications
4,4-Diethyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 4,4-Diethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering their function. These interactions are crucial for its biological and pharmacological effects .
Comparison with Similar Compounds
5,5-Dimethyl-2,4-oxazolidinedione: Another oxazolidine-2,5-dione derivative with similar structural features but different substituents.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring, known for its antidiabetic properties.
Uniqueness: 4,4-Diethyloxazolidine-2,5-dione is unique due to its specific ethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4,4-diethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-7(4-2)5(9)11-6(10)8-7/h3-4H2,1-2H3,(H,8,10) |
InChI Key |
SUBADABLOJDFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(=O)N1)CC |
Origin of Product |
United States |
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